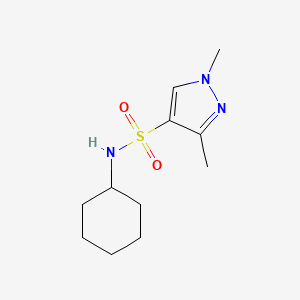

N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

説明

Systematic IUPAC Name Derivation and Structural Isomerism

The IUPAC name This compound is derived through systematic prioritization of functional groups and substituents. The parent heterocycle is a 1H-pyrazole ring, numbered to assign the lowest possible locants to the methyl groups at positions 1 and 3. The sulfonamide group (-SO$$2$$NH$$2$$) at position 4 is modified by a cyclohexyl substituent on the nitrogen atom.

Structural isomerism arises from three factors:

- Tautomerism : The 1H-pyrazole tautomer is stabilized by the methyl groups at positions 1 and 3, preventing proton migration to form 2H or 3H tautomers.

- Sulfonamide orientation : The cyclohexyl group’s axial or equatorial position relative to the pyrazole plane creates conformational isomers.

- Regioisomerism : Alternative substitution patterns (e.g., sulfonamide at position 3 or 5) are possible but not observed in this compound.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by:

- Pyrazole ring planarity : The aromatic 1H-pyrazole core remains planar, with bond lengths of ~1.38 Å for C-N and ~1.33 Å for C-C, consistent with computational models.

- Methyl group orientations : The 1- and 3-methyl groups adopt out-of-plane orientations to minimize steric hindrance.

- Cyclohexyl conformation : The cyclohexyl ring predominantly exists in a chair conformation, with the sulfonamide nitrogen positioned equatorially to reduce 1,3-diaxial interactions.

Density functional theory (DFT) calculations suggest an energy barrier of ~12 kJ/mol for cyclohexyl ring flipping, enabling interconversion between axial and equatorial sulfonamide orientations at room temperature.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound remains unpublished, related pyrazole-sulfonamides exhibit characteristic packing patterns:

In these structures, sulfonamide groups participate in N-H···O hydrogen bonds, forming extended networks. The cyclohexyl group in N-cyclohexyl derivatives likely disrupts this packing, reducing crystallinity compared to smaller analogs.

Comparative Analysis with Related Pyrazole Sulfonamide Derivatives

Key structural and functional differences between this compound and related compounds include:

The cyclohexyl group enhances lipophilicity (LogP +1.6 vs. ), potentially improving membrane permeability. However, it eliminates one hydrogen bond donor by replacing a primary sulfonamide NH$$_2$$ with an N-cyclohexyl group, altering protein-binding interactions.

特性

分子式 |

C11H19N3O2S |

|---|---|

分子量 |

257.35 g/mol |

IUPAC名 |

N-cyclohexyl-1,3-dimethylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C11H19N3O2S/c1-9-11(8-14(2)12-9)17(15,16)13-10-6-4-3-5-7-10/h8,10,13H,3-7H2,1-2H3 |

InChIキー |

BYACBQRKSFNODI-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C=C1S(=O)(=O)NC2CCCCC2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by sulfonation. For example, the reaction of 1,3-dimethyl-1H-pyrazole with cyclohexylamine and sulfonyl chloride under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry principles. These methods aim to enhance efficiency, reduce waste, and minimize the use of hazardous reagents. Techniques such as solvent-free reactions, the use of heterogeneous catalysts, and one-pot processes are commonly employed .

化学反応の分析

科学研究への応用

化学: この化合物は、より複雑な複素環系を合成するための構成要素として役立ちます。

生物学: この化合物は、特定のがん細胞株に対する抗増殖剤として有望であることが示されています.

科学的研究の応用

Agricultural Applications

Fungicidal Activity

One of the notable applications of N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is in agriculture as a fungicide. Research indicates that compounds with a similar structure exhibit significant antifungal properties. For instance, derivatives have shown effectiveness against pathogens such as Botrytis cinerea, which causes gray mold in various crops. The compound's unique structure contributes to its systemic activity and conductivity, making it suitable for treating diseases like rice sheath blight and southern blight .

Table 1: Efficacy Against Fungal Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Botrytis cinerea | High | |

| Sclerotinia sclerotiorum | Moderate | |

| Southern blight | High |

Medicinal Chemistry

Anticancer Potential

In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this sulfonamide have demonstrated cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant antiproliferative activity .

Table 2: Anticancer Activity Against Cell Lines

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have been tested against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These studies highlight the compound's potential as an antimicrobial agent, particularly against multidrug-resistant pathogens .

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | < 10 µg/mL | |

| Vancomycin-resistant Enterococcus faecium | Moderate |

Case Studies

Case Study 1: Antifungal Efficacy

A study focusing on the antifungal efficacy of pyrazole derivatives highlighted that this compound significantly inhibited Botrytis cinerea, showcasing its potential for agricultural use .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of various pyrazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited substantial antiproliferative effects on MCF7 and A549 cells, reinforcing their potential as anticancer agents .

作用機序

類似化合物の比較

類似化合物

N-シクロペンチル-1,3-ジメチル-1H-ピラゾール-4-スルホンアミド: シクロヘキシル基の代わりにシクロペンチル基を持つ類似の構造.

1,3-ジメチル-1H-ピラゾール-4-スルホンアミド: シクロヘキシル基がなく、かさばりが小さい.

N-シクロヘキシル-3,5-ジメチル-1H-ピラゾール-1-カルボキサミド: スルホンアミド基の代わりにカルボキサミド基を含んでいる.

独自性

N-シクロヘキシル-1,3-ジメチル-1H-ピラゾール-4-スルホンアミドは、その機能基の特定の組み合わせにより、独特の化学的および生物学的特性を付与しているため、独特です。 シクロヘキシル基の存在により、疎水性が向上し、脂質膜や標的タンパク質との相互作用が改善される可能性があります.

類似化合物との比較

Substituent Variations on the Sulfonamide Nitrogen

Modifications to the sulfonamide nitrogen significantly alter physicochemical and biological properties:

Halogenated Derivatives

Halogenation at the pyrazole ring influences electronic properties and bioactivity:

Functionalized Cyclohexyl Derivatives

The oxidation state of the cyclohexyl group modulates solubility and target interactions:

The 3-oxocyclohexyl derivative exhibits increased polarity due to the ketone group, which may improve aqueous solubility but reduce membrane permeability compared to the unmodified cyclohexyl analog .

生物活性

N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclohexyl group and a sulfonamide moiety. The sulfonamide group is known for enhancing the solubility and biological activity of compounds. The specific structure can be represented as follows:

where represent the number of each atom in the molecular formula (exact values depend on the specific derivative).

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.

- Antimicrobial Activity : It has shown potential against bacterial pathogens, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Effects : Studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications in the cyclohexyl group have been shown to enhance activity against Mycobacterium tuberculosis (MIC = 2.7 µM) .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Compound Variant | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| N-cyclohexyl variant | U937 | 12.5 | Induces apoptosis |

| 4-substituted analog | A549 | 0.39 | Significant cytotoxicity observed |

| 3-methyl derivative | MCF7 | 0.01 | High potency against cancer cells |

These results suggest that structural modifications can lead to enhanced anticancer properties.

Study 1: Antiproliferative Activity Assessment

A study published in July 2023 evaluated new pyrazole derivatives for their antiproliferative activity against U937 cells using the CellTiter-Glo assay. The results indicated that several derivatives exhibited low cytotoxicity while maintaining significant antiproliferative effects .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazole derivatives highlighted that modifications to the cyclohexyl group significantly impacted the compound's efficacy against Leishmania donovani. The study found that certain substitutions led to improved activity while others diminished it .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

- Answer : The synthesis typically involves cyclocondensation of precursors like acetoacetate derivatives with hydrazines to form the pyrazole core, followed by sulfonamide introduction. For example, alkylation of pyrazole intermediates (e.g., using potassium carbonate in DMF with alkyl halides) and subsequent sulfonylation with sulfonyl chlorides under anhydrous conditions . Optimization may require temperature control (room temperature to 80°C) and inert atmospheres to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography resolve structural ambiguities in this compound?

- Answer :

- NMR : Key signals include singlet peaks for methyl groups (δ ~2.4 ppm for pyrazole-CH3) and sulfonamide protons (δ ~7.1 ppm). Multiplicity patterns distinguish alkyl/aryl substituents .

- X-ray : SHELX software (e.g., SHELXL for refinement) is critical for resolving isomerism or tautomeric forms, as demonstrated in pyrazole sulfonamide derivatives where alkylation sites were confirmed via crystallography .

Q. What functional groups dominate the compound’s physicochemical properties?

- Answer : The sulfonamide group (-SO2NH2) contributes to hydrogen bonding and solubility in polar solvents, while the cyclohexyl moiety enhances lipophilicity. Pyrazole’s aromaticity stabilizes the core structure, influencing melting points and stability . TGA/DSC analyses (e.g., decomposition above 200°C) can quantify thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps for redox behavior). Molecular docking studies (using AutoDock Vina) evaluate binding affinities to targets like enzymes or receptors, guided by sulfonamide’s hydrogen-bonding potential . MD simulations further probe stability in solvated systems .

Q. How can conflicting spectral data during synthetic byproduct analysis be resolved?

- Answer : Contradictions in NMR/IR data (e.g., unexpected alkylation sites) require orthogonal validation:

- LC-MS : Identifies molecular ions and fragments to confirm stoichiometry.

- X-ray : Definitive structural assignment, as shown in resolving N- vs. O-alkylation in pyrazole derivatives .

- Comparative spectroscopy : Match experimental data with synthesized reference standards .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Answer :

- Oxidative stability : Avoid strong oxidizers (e.g., KMnO4) to prevent sulfonamide degradation to sulfonic acids. Use antioxidants like BHT in storage .

- pH sensitivity : Stability studies in buffers (pH 3–9) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .

Q. How can structure-activity relationship (SAR) studies guide analog design for enhanced bioactivity?

- Answer :

- Modify substituents : Replace cyclohexyl with bicyclic groups to enhance lipophilicity or introduce electron-withdrawing groups (e.g., -CF3) on the pyrazole ring to alter electronic profiles .

- Bioisosteres : Substitute sulfonamide with carboxamide or phosphonamide groups while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。